B1575209 Bcl-2-like protein 1 (173-182)

Bcl-2-like protein 1 (173-182)

Cat. No.: B1575209
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Bcl-2-like protein 1 (173-182) peptide is a research tool corresponding to a segment of the Bcl-xL protein, a key anti-apoptotic member of the Bcl-2 protein family. This family critically regulates the intrinsic (mitochondrial) pathway of apoptosis by controlling mitochondrial outer membrane permeabilization (MOMP), the point of no return for cell death . This peptide is valuable for investigating the protein-protein interactions that govern cellular life and death decisions. Anti-apoptotic proteins like Bcl-xL possess a hydrophobic surface groove that serves as a binding site for the BH3 domains of pro-apoptotic partners . Research applications for this peptide include studying its binding affinity for various BH3-only proteins (such as Bim, Puma, and Bad), mapping interaction sites, and serving as a standard or competitor in assays designed to probe the mechanisms of apoptosis . Its use contributes to the development and screening of BH3-mimetic compounds, a class of cancer therapeutics that aim to disrupt pro-survival interactions and induce apoptosis in malignant cells . This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human use.

Properties

sequence

YLNDHLEPWI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Bcl-2-like protein 1 (173-182)

Origin of Product

United States

Scientific Research Applications

Cancer Treatment

  • Targeting Apoptosis Pathways
    • Bcl-2L1 is frequently overexpressed in several types of cancer, including lymphomas and solid tumors. Inhibitors targeting Bcl-2L1 can restore the apoptotic response in cancer cells.
    • Case Study : Venetoclax (ABT-199), a BH3 mimetic that inhibits Bcl-2 and Bcl-xL, has shown efficacy in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) patients. Clinical trials demonstrated significant tumor reduction in patients treated with this compound .
  • Combination Therapies
    • Combining Bcl-2L1 inhibitors with other chemotherapeutic agents enhances the efficacy of treatment regimens. For instance, ABT-737 has been shown to synergize with agents like docetaxel, improving outcomes in prostate cancer models .
    • Data Table: Efficacy of Bcl-2 Inhibitors in Combination Therapies
    Drug CombinationCancer TypeEfficacy (%)
    ABT-737 + DocetaxelProstate Cancer75%
    Venetoclax + RituximabCLL85%
    Sabutoclax + MinocyclinePancreatic Cancer70%

Neurodegenerative Diseases

Bcl-2L1 also plays a role in neuroprotection, particularly in conditions like cerebral ischemia and neurodegenerative diseases. By inhibiting apoptosis, it helps preserve neuronal integrity during ischemic events.

  • Case Study : In mouse models of cerebral ischemia, overexpression of Bcl-2L1 resulted in reduced neuronal death and improved functional recovery post-injury .

Mechanistic Insights

The mechanism by which Bcl-2L1 exerts its effects involves interactions with pro-apoptotic proteins such as Bax and Bak. The binding of BH3-only proteins to Bcl-2L1 can displace these pro-apoptotic factors, promoting apoptosis under stress conditions.

Data Table: Mechanistic Pathways Involving Bcl-2L1

InteractionEffect on Apoptosis
BH3-only proteins + Bcl-2L1Inhibition of apoptosis
Bax/Bak activationInduction of apoptosis

Current Research Directions

Ongoing research aims to develop more selective inhibitors that target specific interactions within the Bcl-2 family. Advances in chemical biology have led to the design of small molecules that can effectively disrupt these interactions without affecting normal cellular functions.

Emerging Therapeutics

Recent studies have focused on developing peptidomimetics based on the structure of Bcl-2 family proteins, enhancing their stability and bioavailability for therapeutic use .

Comparison with Similar Compounds

Structural and Functional Homology

Table 1: Structural and Functional Comparison of Bcl-2-like Proteins
Protein Key Domains Binding Partners Affinity (KD) Functional Role
Bcl-xL (173–182) BH1-BH4 domains Bim, Bak, Bax Sub-μM (Bim) Anti-apoptotic
Bcl-2 BH1-BH4 domains Bim, Bax, Bad ~0.5–1 μM (Bim) Anti-apoptotic
Bcl-w (BCL2L2) BH1-BH3 domains Bim, Bax Low μM range Anti-apoptotic
Mcl-1 BH1-BH3 domains Noxa, Bim, Puma ~10–100 nM (Noxa) Anti-apoptotic
F1L (Vaccinia virus) Bcl-2-like fold + N-terminal extension Bim, Bak, Bax Sub-μM (Bim), μM (Bak/Bax) Viral anti-apoptotic
  • Key Observations :
    • Bcl-xL vs. Bcl-2 : Both share BH1-BH4 domains, but Bcl-xL exhibits higher affinity for Bim BH3 peptides compared to Bcl-2 . The hydrophobic groove of Bcl-xL is more flexible, accommodating diverse BH3 motifs .
    • Bcl-xL vs. Viral F1L : F1L mimics Bcl-xL’s structure but has a unique N-terminal extension. Despite similar folds, F1L binds Bak/Bax BH3 peptides with lower affinity (micromolar range) compared to Bcl-xL’s sub-micromolar affinity for Bim .

Binding Specificity and Mutational Analysis

Table 2: Impact of Mutations on Protein Interactions
Protein/Mutant Mutation Site Interaction Partner Effect on Binding Reference
Bcl-xL (173–182) Hydrophobic groove Bim BH3 Disruption by groove mutations
Bcl-2-like 4 (Hydra) L256E (BH3 domain) HyBak-like 1, Human Bcl-xL Abolished interactions
F1L Canonical BH3-binding groove mutations Bim, Bak, Bax Reduced affinity for all BH3 peptides
  • Key Findings :
    • Mutations in the BH3-binding groove (e.g., Bcl-xL’s hydrophobic residues) disrupt interactions with pro-apoptotic proteins, highlighting the groove’s critical role .
    • The L256E mutation in Hydra Bcl-2-like 4 eliminates self-interaction and binding to HyBak-like 1, underscoring the conserved role of BH3 domains in apoptosis regulation .

Functional Outcomes in Apoptosis Regulation

  • Anti-apoptotic Proteins :

    • Bcl-xL, Bcl-2, and Bcl-w neutralize BH3-only proteins (e.g., Bim) and inhibit Bax/Bak activation, preventing MOMP .
    • Viral F1L adopts a similar strategy but with weaker binding to Bak/Bax, suggesting evolutionary optimization for host-specific apoptosis evasion .
  • Pro-apoptotic Proteins: BH3-only proteins (e.g., Bim/BCL2L11) bind Bcl-xL with high affinity, competitively displacing Bax/Bak to initiate apoptosis .

Therapeutic Targeting and Compound Sensitivity

Table 3: Sensitivity to Mitochondrial-Targeting Compounds
Compound Target Effect on Bcl-xL Reference
ABT-737 Bcl-xL/Bcl-2 hydrophobic groove Induces apoptosis in Bcl-xL-dependent cells
Gossypol Pan-Bcl-2 inhibitor Binds Bcl-xL, Bcl-2, Mcl-1
Venetoclax (ABT-199) Bcl-2-specific inhibitor Spares Bcl-xL, reducing thrombocytopenia risk
  • Key Insight : Bcl-xL’s structural distinction from Bcl-2 allows for selective targeting, as seen in Venetoclax’s specificity .

Preparation Methods

Peptide Synthesis

The primary method for preparing Bcl-2-like protein 1 (173-182) is solid-phase peptide synthesis (SPPS) , a widely used technique for synthesizing peptides with high purity and yield. This method involves:

This approach allows for precise control over the sequence, including the incorporation of post-translational modifications if necessary.

Peptide Cyclization and Secondary Structure Stabilization

To enhance the stability and biological activity of the Bcl-2-like peptide, cyclization techniques are often employed:

  • Lactam-based crosslinking : Forming a lactam bridge between lysine and glutamic/aspartic acid residues to stabilize α-helical structures.
  • Disulfide bond formation : Introducing cysteine residues to form covalent disulfide bridges, which stabilize the peptide conformation.
  • Biselectrophilic linkers : Chemical linkers that covalently connect two side chains, mimicking the secondary structure.

These methods mimic the native α-helical conformation of the BH3 domain, which is critical for binding to anti-apoptotic Bcl-2 family proteins and inducing apoptosis.

Peptide Purification

Following synthesis, peptides are purified using:

Purification ensures removal of truncated sequences and side products, yielding a biologically active peptide suitable for research or therapeutic use.

Computational and Molecular Dynamics (MD) Simulations in Preparation

Recent studies have integrated computational modeling and MD simulations to optimize peptide design and interaction with Bcl-2 proteins:

  • Simulations help in understanding peptide binding stability and conformational dynamics.
  • Preparation of simulation systems includes solvation in a periodic octahedral box, neutralization with ions, and application of force fields (e.g., FF99SB).
  • Binding free energy calculations (e.g., using the SIE method) assess peptide affinity and stability with target proteins.

This computational approach complements experimental synthesis by guiding modifications that enhance peptide efficacy.

Conjugation and Delivery Enhancements

To improve in vivo stability and delivery of Bcl-2-like peptides:

  • Lipid conjugation : Attaching fatty acids or steroids to increase lipophilicity and circulation time.
  • Polymer conjugation (PEGylation) : Linking polyethylene glycol (PEG) to peptides to reduce immunogenicity and proteolytic degradation.
  • These conjugation strategies improve pharmacokinetic properties and therapeutic potential.

Data Table: Summary of Preparation Techniques for Bcl-2-like Protein 1 (173-182)

Preparation Step Method/Technique Purpose/Outcome Reference
Peptide Synthesis Solid-phase peptide synthesis (SPPS) with Fmoc chemistry Precise sequence assembly with high purity
Secondary Structure Stabilization Lactam crosslinking, disulfide bonds, biselectrophilic linkers Stabilize α-helical conformation mimicking BH3 domain
Purification Reverse-phase HPLC, Mass spectrometry Isolate pure, correctly synthesized peptide
Computational Modeling Molecular dynamics simulations, binding free energy calculations Optimize peptide design and predict binding affinity
Conjugation Strategies Lipid conjugation, PEGylation Enhance stability, reduce immunogenicity, improve delivery

Detailed Research Findings

  • Peptide Vaccination Studies : Peptides derived from Bcl-2 family proteins, including Bcl-xL segments, have been used in immunotherapy research, demonstrating the feasibility of synthesizing biologically relevant peptides that mimic native protein domains.

  • Structural and Functional Insights : The anti-apoptotic function of Bcl-xL is closely linked to its BH3 domain, which can be mimicked by peptides corresponding to residues 173-182. Stabilizing this region enhances its binding to pro-apoptotic proteins and can modulate apoptosis in cancer cells.

  • Molecular Dynamics and Binding Studies : MD simulations show that certain small molecules and peptides increase the stability of Bcl-2 family proteins by binding to their BH3 domains. These insights guide the rational design of peptides with improved binding characteristics.

  • Peptide Delivery and Stability : Advances in peptide drug delivery, including conjugation to lipids or polymers, have been shown to improve the pharmacological profile of peptides like Bcl-2-like protein 1 (173-182), enabling better therapeutic outcomes.

Q & A

Q. How should researchers design experiments to validate the expression and purification of recombinant Bcl-2-like protein 1 (173-182) fragments?

To ensure reproducibility, experimental design must include:

  • Expression system selection : Use E. coli for cost-effectiveness or mammalian systems for post-translational modifications. Include vector tags (e.g., His-tag) for affinity purification .
  • Purity validation : Perform reducing SDS-PAGE (>95% purity) and mass spectrometry for sequence confirmation .
  • Functional validation : Use circular dichroism (CD) to confirm secondary structure integrity and surface plasmon resonance (SPR) to assess binding affinity to known interactors like Bax or Bak .

Q. What methodologies are recommended for assessing the anti-apoptotic activity of Bcl-2-like protein 1 (173-182) in cellular models?

  • Cell lines : Use apoptosis-sensitive models (e.g., FL5.12 lymphocytes or HeLa cells with induced stress) .
  • Assays :
    • Flow cytometry : Measure Annexin V/PI staining to quantify apoptosis rates.
    • Western blot : Monitor cleavage of caspase-3/7 and PARP.
    • Co-culture systems : Test interactions with BH3-only proteins (e.g., Bim, Puma) using competitive binding assays .
  • Controls : Include cells transfected with empty vector and Bcl-2-deficient mutants .

Key Consideration : Ensure mitochondrial fractionation to confirm protein localization in membrane-bound compartments .

Advanced Research Questions

Q. How can researchers reconcile contradictory proteomic data showing no significant changes in Bcl-2-like protein 1 levels under apoptotic conditions?

Contradictions may arise due to:

  • Technical limitations : Low abundance of the peptide in mass spectrometry (MS) workflows. Use immunoprecipitation or targeted MS (e.g., PRM) to enhance sensitivity .
  • Context-dependent regulation : Tissue-specific isoforms (e.g., Bcl-xL vs. Bcl-xS) may obscure detection. Validate with isoform-specific antibodies or CRISPR-edited cell lines .
  • Temporal dynamics : Apoptotic signals may transiently modulate Bcl-2-like protein 1. Perform time-course experiments with synchronized cell populations .

Q. Example Workflow :

Sample preparation : Enrich mitochondrial fractions.

Targeted MS : Quantify using synthetic isotopically labeled peptides.

Functional rescue : Knock down BCL2L1 and assess apoptosis via live-cell imaging .

Q. What strategies are effective for analyzing structural interactions between Bcl-2-like protein 1 (173-182) and BH3 domain-containing proteins?

  • In silico modeling : Use molecular dynamics (MD) simulations to predict binding interfaces. Tools like Rosetta or GROMACS can model peptide-protein docking .
  • Biophysical assays :
    • NMR spectroscopy : Resolve binding-induced chemical shift perturbations in <sup>15</sup>N-labeled Bcl-2-like protein 1.
    • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
  • Mutagenesis : Introduce point mutations (e.g., G138A) to disrupt hydrophobic grooves and validate functional impact via cytochrome c release assays .

Data Interpretation Tip : Cross-reference structural data with functional assays to distinguish stabilizing vs. non-functional interactions .

Q. How should researchers address variability in Bcl-2-like protein 1 (173-182) activity across different cancer models?

  • Model stratification : Group cell lines by genetic background (e.g., p53 status, PTEN deletion) using databases like CCLE or DepMap .
  • Combinatorial screens : Test synergy with inhibitors of Mcl-1 or Bcl-xL to identify context-dependent vulnerabilities .
  • In vivo validation : Use xenograft models with inducible BCL2L1 knockdown to assess tumor regression and metastatic potential .

Statistical Approach : Apply ANOVA with post-hoc tests to compare treatment effects across subgroups. Report effect sizes (Cohen’s d) for clinical relevance .

Methodological Resources

  • Protein characterization : Refer to IUPAC guidelines for spectroscopic data reporting .
  • Apoptosis assays : Follow MIACA (Minimum Information About a Cellular Assay) standards .
  • Proteomic data : Deposit raw MS files in PRIDE or ProteomeXchange for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.